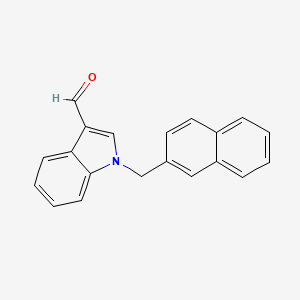

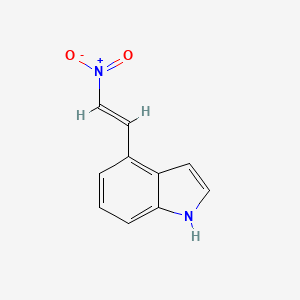

2-(2-Oxopropyl)isoindolin-1-one

Übersicht

Beschreibung

Isoindolin-1-ones are referred to as phthalimidines or benzo-fused gamma-lactams of the corresponding gamma-amino carboxylic acids . They have been widely studied for several decades. The isoindolinone framework has been found in a wide range of naturally occurring compounds with diverse biological activities and therapeutic potential for various chronic diseases .

Synthesis Analysis

A small library of 3-hydroxyisoindolin-1-ones has been prepared from 3-alkylidenephtalides under ultrasonic irradiation . This practical synthesis is featured by group tolerance, high efficiency, and yields . The reaction can also be performed in multigram scale and be further extended to access other motifs of isoindolin-1-ones in a one-pot fashion .Molecular Structure Analysis

Molecular docking studies revealed that the isoindolin-1-one substructure is fundamental for anti-TMV activity . The methyl-pyridin-2- (1 H )-one moiety in compound 4 and the 2-oxopropyl groups in compounds 1 and 3 at the N -2 position may increase inhibitory activities .Chemical Reactions Analysis

The results of molecular docking studies were consistent with the in vitro anti-TMV experiment, suggesting that the isoindolin-1-one substructure is fundamental for anti-TMV activity, and the methyl-pyridin-2-(1H)-one moiety in compound 4 and the 2-oxopropyl groups in compounds 1 and 3 at the N-2 position may increase inhibitory activities .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

2-(2-Oxopropyl)isoindolin-1-one: derivatives have been synthesized using an efficient and green microwave method. These compounds exhibit significant antimicrobial activity against microorganisms such as Escherichia coli, Serratia, Staphylococcus aureus, Bacillus subtilis, Aspergillus niger, and Fusarium oxysporum . Their potential as antimicrobial agents warrants further investigation.

Anxiolytic and Hypnotic Properties

The isoindolinone skeleton is found in therapeutic agents like pagoclone and pazinaclone , which exhibit anxiolytic and hypnotic activities. These compounds are clinically utilized for their calming effects .

Sedative Effects

Zopiclone: , another isoindolinone derivative, is clinically useful in treating sedative effects . Its potential as a sedative agent merits exploration.

Aldose Reductase Inhibition

Compound D derived from isoindolinone has demonstrated inhibitory potency toward aldose reductase . This enzyme plays a role in diabetic complications, making this finding relevant for diabetes research.

Evaluation of ELOVL6 and ELOVL3 Inhibitors

Compound E appears promising for evaluating the potential therapeutic effects of ELOVL6 and ELOVL3 inhibitors . These enzymes are involved in fatty acid elongation and lipid metabolism.

Structural Scaffolds for Organic Synthesis

Isoindolin-1-ones, including 2-(2-Oxopropyl)isoindolin-1-one , serve as key structural scaffolds for organic synthesis. Researchers often use them as building blocks due to their versatile reactivity and common occurrence in natural products and pharmaceuticals .

Wirkmechanismus

Target of Action

The primary target of 2-(2-Oxopropyl)isoindolin-1-one is Cyclin-dependent kinase 7 (CDK7) . CDK7 is a protein kinase that plays a crucial role in cell cycle regulation and transcription. It is a promising target in the discovery of anti-cancer drugs .

Mode of Action

2-(2-Oxopropyl)isoindolin-1-one interacts with CDK7 through high binding affinity and conventional hydrogen bonding interactions with active amino acid residues of CDK7 . The compound shows docked pose stability, indicating a strong interaction with CDK7 .

Biochemical Pathways

The interaction of 2-(2-Oxopropyl)isoindolin-1-one with CDK7 affects the cell cycle regulation pathway. By inhibiting CDK7, the compound can potentially halt the cell cycle, thereby inhibiting the proliferation of cancer cells .

Result of Action

The inhibition of CDK7 by 2-(2-Oxopropyl)isoindolin-1-one can lead to the suppression of cell cycle progression, resulting in the inhibition of cancer cell proliferation . This makes isoindolin-1-one moieties good candidates for anti-cancer action .

Zukünftige Richtungen

The study of the structure–activity relationship is helpful for finding new anti-TMV activity inhibitors . To study whether the isoindolin-1-ones have broader antiviral activities, compounds 1–4 were also tested for their anti-rotavirus activities . Compound 4 exhibited high anti-rotavirus activity with a therapeutic index (TI) value of 20.7 . This TI value is close to that of the positive control (20.2) . These findings suggest potential future directions for the study and application of “2-(2-Oxopropyl)isoindolin-1-one” and related compounds.

Eigenschaften

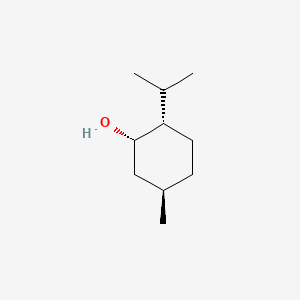

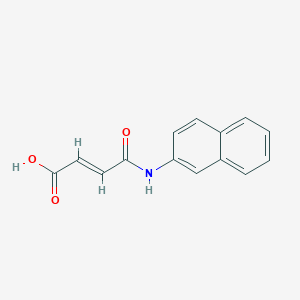

IUPAC Name |

2-(2-oxopropyl)-3H-isoindol-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-8(13)6-12-7-9-4-2-3-5-10(9)11(12)14/h2-5H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOGQHWVHARAHPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CN1CC2=CC=CC=C2C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Oxopropyl)isoindolin-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[4-(Propan-2-yl)phenyl]sulfanyl}aniline](/img/structure/B3023421.png)

![2-[4-(1-Methylethyl)phenyl]-imidazo[1,2-A]pyrimidine-3-carboxaldehyde](/img/structure/B3023423.png)